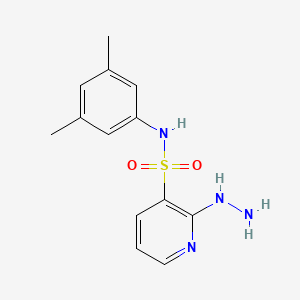
N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide” is a complex organic compound. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two oxygen atoms), and a hydrazine group (two nitrogen atoms bonded together, each also bonded to a hydrogen atom) .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving aromatic amines with α,β-unsaturated acids, their esters, and nitriles . The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1 H)pyridones .Molecular Structure Analysis
The molecular structure of similar compounds shows that the phosphorus atom exhibits slightly distorted tetrahedral geometry . The N—P—C and C—P—C bond angles are all slightly smaller than the ideal 109.5 bond angle for tetrahedral geometry, while the O—P—C and O—P—N bond angles are all larger than 109.5 .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the reaction of the corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate . The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1 H)pyridones .Applications De Recherche Scientifique
Bacterial Infections and Antibacterial Properties
Bacterial Meningitis Treatment
Sulfonamides, such as gantrisin, have been used in treating various infections, including bacterial meningitis. The study reports satisfactory results in a series of patients treated with this sulfonamide, demonstrating its effectiveness as a bacteriostatic agent (Rhoads, Svec, & Rohr, 1950).
Metabolism and Hypersensitivity Reactions
Sulfonamide Hypersensitivity
Research has shown that the slow acetylation phenotype may be a risk factor for developing hypersensitivity reactions to sulfonamides. A study found a high incidence of slow acetylators among patients who suffered such reactions, suggesting a genetic predisposition to these adverse effects (Rieder et al., 1991).
Environmental Presence and Exposure
Perfluorinated Sulfonamides in Environment
A comprehensive survey highlighted the occurrence of perfluorinated alkyl sulfonamides (PFASs) in indoor and outdoor environments, revealing significant indoor sources and potential exposure risks to humans. The study underscores the environmental persistence and human exposure implications of such compounds (Shoeib et al., 2005).
Therapeutic and Biological Applications
Stem Cell Transplantation
Dimethyl sulfoxide (DMSO), a known cryoprotectant, has been discussed for its role in stem cell preservation and transplantation. Despite its side effects, DMSO is crucial for the long-term storage and viability of stem cells, essential for successful transplantation procedures (Windrum et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-hydrazinylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-9-6-10(2)8-11(7-9)17-20(18,19)12-4-3-5-15-13(12)16-14/h3-8,17H,14H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUQAJTVGPGGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(N=CC=C2)NN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
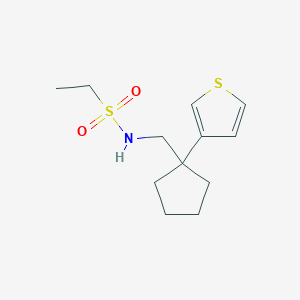
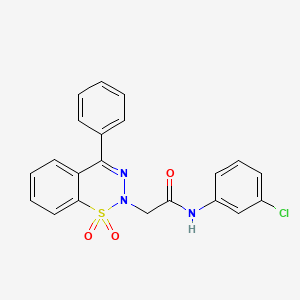
![3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2999768.png)
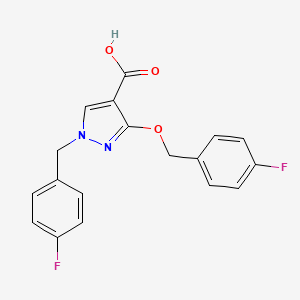
![2-hydroxy-9-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2999771.png)
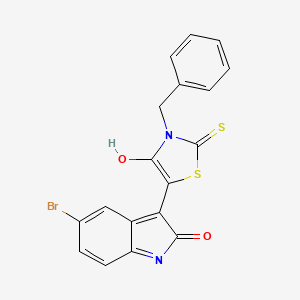
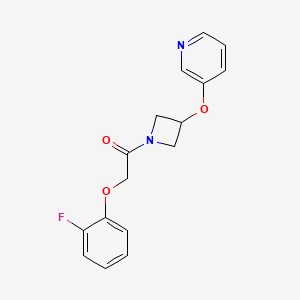
![[4-(Pentafluorophenoxy)phenyl]amine](/img/structure/B2999774.png)

![7-Methyl-2-prop-2-enoyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2999779.png)
![Ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2999781.png)

![Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2999785.png)
![methyl 3-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2999786.png)
